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Compound of Interest

Compound Name: 2-Fluoro-5-iodopyrimidine

CAS No.: 697300-79-1

Cat. No.: B1442139

Get Quote

Executive Summary
2-Fluoro-5-iodopyrimidine is a critical bifunctional heteroaromatic intermediate used

extensively in medicinal chemistry for the synthesis of bioactive pyrimidine derivatives.[1] Its

structural duality—containing a highly reactive C2-fluorine atom (susceptible to SNAr) and a

C5-iodine atom (active in palladium-catalyzed cross-coupling)—demands precise solvent

selection to optimize reaction kinetics and prevent side reactions such as hydrolysis.

This guide provides a comprehensive solubility landscape, distinguishing between

experimental observations and predicted physicochemical behaviors, to support researchers in

process development and lead optimization.

Physicochemical Profile
Understanding the intrinsic properties of 2-Fluoro-5-iodopyrimidine is prerequisite to solvent

selection. The compound exhibits moderate lipophilicity due to the halogenated pyrimidine

core.
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Property Value Technical Implication

CAS Number 697300-79-1
Unique identifier (distinct from

pyridine analog).[2]

Molecular Formula C₄H₂FIN₂
Electron-deficient aromatic

core.

Molecular Weight 223.98 g/mol
Low molecular weight

fragment.

Physical State Solid (Crystalline)
Requires dissolution prior to

flow/batch dosing.

LogP (Predicted) ~1.3
Moderately lipophilic; prefers

organic media over aqueous.

H-Bond Donors 0
No protic hydrogens; aprotic

solvents preferred.

H-Bond Acceptors 3

Pyrimidine nitrogens and

fluorine interact with protic

solvents.

Solubility Landscape
The solubility data below categorizes solvents based on their interaction with the pyrimidine

core. Note: While specific quantitative saturation points (mg/mL) are batch-dependent, the

following classifications are derived from standard synthetic protocols and physicochemical

compatibility.

Primary Solvents (High Solubility)
These solvents are recommended for preparing high-concentration stock solutions (>50 mM) or

reaction mixtures.
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Solvent Class Specific Solvents
Solubility
Mechanism

Application

Polar Aprotic

DMSO (Dimethyl

sulfoxide)DMF

(Dimethylformamide)

Strong dipole-dipole

interactions solubilize

the polarizable iodine

and electron-deficient

ring.

Stock solutions, SNAr

reactions, Cross-

coupling.

Polar Aprotic ACN (Acetonitrile)

Good solvation of the

π-system without H-

bonding interference.

HPLC mobile phases,

Nucleophilic

substitutions.

Chlorinated

DCM

(Dichloromethane)Chl

oroform

Dispersion forces

interaction with the

iodine atom.

Work-up extraction,

chromatography

loading.[3]

Secondary Solvents (Moderate Solubility)
Use these solvents for dilutions, crystallization, or specific reaction conditions. Heating may be

required for full dissolution.

Solvent Class Specific Solvents Notes

Alcohols Methanol, Ethanol

Soluble, but potential for

nucleophilic attack (solvolysis)

at C2-F position under

basic/heated conditions. Use

with caution.

Esters Ethyl Acetate

Moderate solubility; excellent

for liquid-liquid extraction from

aqueous layers.

Ethers THF, 1,4-Dioxane

Good solubility; standard

solvents for Suzuki-Miyaura

couplings.
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Poor Solvents (Insoluble/Sparingly Soluble)
These solvents act as anti-solvents for precipitation or purification.

Water: Insoluble (Hydrophobic halogenation dominates).[4]

Alkanes: Hexanes, Pentane, Heptane (Minimal interaction with the polar pyrimidine ring).

Experimental Protocols
Protocol: Preparation of 100 mM Stock Solution in
DMSO
Objective: Create a stable stock solution for biological assays or screening.

Calculate Mass: For 10 mL of 100 mM solution, weigh 224.0 mg of 2-Fluoro-5-
iodopyrimidine.

Solvent Addition: Add 8 mL of anhydrous DMSO (Grade: ≥99.9%) to the vial.

Dissolution: Vortex for 30-60 seconds. If particulates remain, sonicate in a water bath at

ambient temperature (25°C) for 2 minutes.

Final Volume: Adjust volume to exactly 10 mL with DMSO.

Storage: Aliquot into amber glass vials (light sensitive due to C-I bond) and store at -20°C.

Protocol: Solubility Screening Workflow
If specific saturation data is required for a new solvent system, follow this self-validating step-

wise method.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://m.chemicalbook.com/ProductChemicalPropertiesCB3323388_EN.htm
https://www.benchchem.com/product/b1442139/docs?utm_src=pdf-body#technical-guide-solubility-profile-and-handling-of-2-fluoro-5-iodopyrimidine
https://www.benchchem.com/product/b1442139/docs?utm_src=pdf-body#technical-guide-solubility-profile-and-handling-of-2-fluoro-5-iodopyrimidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1442139?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Weigh 10 mg Compound

Add 100 µL Solvent (Target: 100 mg/mL)

Visual Inspection

Soluble: Stop
(High Solubility)

Clear

Insoluble: Add +400 µL Solvent
(Target: 20 mg/mL)

Particulates

Visual Inspection

Soluble: Stop
(Moderate Solubility)

Clear

Heat to 40°C & Sonicate

Particulates

Visual Inspection

Soluble with Heat

Clear

Insoluble
(<20 mg/mL)

Particulates

Click to download full resolution via product page

Figure 1: Step-wise gravimetric solubility screening workflow.
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Applications & Reaction Solvent Logic
The choice of solvent is dictated by the intended chemical transformation. The diagram below

illustrates the decision logic for solvent selection based on reaction type.

2-Fluoro-5-iodopyrimidine

SnAr (C2-F Displacement)Nucleophile (R-NH2)

Pd-Coupling (C5-I)

Boronic Acid / Catalyst

DMF / DMSO / NMP
(Enhances Nucleophilicity)

Preferred

Dioxane:Water / THF
(Solubilizes Catalyst & Base)

Standard

Click to download full resolution via product page

Figure 2: Solvent selection logic based on reaction pathway (Nucleophilic Aromatic Substitution

vs. Cross-Coupling).

Case Study: Suzuki-Miyaura Coupling
Challenge: The compound is hydrophobic, but the inorganic base (e.g., K₂CO₃) requires

water.

Solution: Use a binary solvent system such as 1,4-Dioxane/Water (4:1). The dioxane

solubilizes the 2-Fluoro-5-iodopyrimidine, while the water dissolves the base, creating an

interfacial reaction zone.

Stability and Troubleshooting
Hydrolysis Risk: Avoid storing in aqueous basic solutions. The C2-fluorine is labile and can

hydrolyze to the 2-hydroxy derivative (5-iodouracil analog) over time.

Photostability: The C-I bond is photosensitive. Solutions should be protected from light to

prevent iodine homolysis and discoloration (yellowing).

Precipitation: If precipitation occurs upon dilution into aqueous buffers (e.g., for biological

assay), add a surfactant (0.05% Tween-20) or limit the final concentration to <100 µM.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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